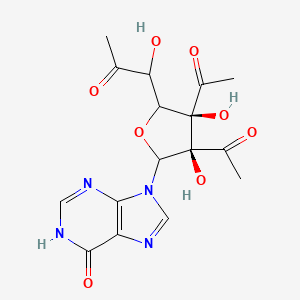
1,1'-((2R,3R,4R,5R)-3,4-dihydroxy-2-(1-hydroxy-2-oxopropyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Triacetylinosine is an organic compound with the chemical formula C16H18N4O8. It is derived from inosine through an acetylation reaction, where three hydroxyl groups are replaced by acetyl groups . This compound is known for its applications in biochemical and biomedical research.
Preparation Methods
2’,3’,5’-Triacetylinosine is typically synthesized by acetylating inosine. The acetylation process involves using acetic anhydride and a catalyst to add acetyl groups to the three hydroxyl positions of inosine . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2’,3’,5’-Triacetylinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2’,3’,5’-Triacetylinosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies involving RNA modification and structure.
Industry: It is used in the production of various biochemical reagents and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Triacetylinosine involves its interaction with specific molecular targets and pathways. It has been shown to bind to pyridinium ions, which can influence various biochemical processes . The compound’s ability to inhibit cancer cell growth is attributed to its interference with cellular replication mechanisms.
Comparison with Similar Compounds
2’,3’,5’-Triacetylinosine is unique due to its specific acetylation pattern. Similar compounds include:
Inosine: The parent compound from which 2’,3’,5’-Triacetylinosine is derived.
Adenosine: Another nucleoside with similar biochemical properties.
Guanosine: A nucleoside that shares structural similarities but differs in its biological activity.
Properties
Molecular Formula |
C16H18N4O8 |
|---|---|
Molecular Weight |
394.34 g/mol |
IUPAC Name |
9-[(3R,4R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H18N4O8/c1-6(21)10(24)11-15(26,7(2)22)16(27,8(3)23)14(28-11)20-5-19-9-12(20)17-4-18-13(9)25/h4-5,10-11,14,24,26-27H,1-3H3,(H,17,18,25)/t10?,11?,14?,15-,16+/m1/s1 |
InChI Key |
NNFMEMRUKASWCU-WQRVYMFESA-N |
Isomeric SMILES |
CC(=O)C(C1[C@@]([C@@](C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O |
Canonical SMILES |
CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















